tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-10-8-13-6-9(10)7-14-11(15)17-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORXHTXMBLWJX-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CNC[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate (CAS: 1969287-93-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethoxy substituent at the 4-position of the pyrrolidine ring. The compound’s molecular formula is $$ \text{C}{12}\text{H}{24}\text{N}2\text{O}3 $$, with a molecular weight of 244.33 g/mol. The (3S,4S) stereochemistry necessitates enantioselective synthesis or resolution techniques to ensure configurational purity.
Synthetic Routes and Methodologies
Stereoselective Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization or chiral pool synthesis. A common strategy involves starting from L-proline derivatives or utilizing asymmetric catalysis to install the (3S,4S) configuration. For example:
- Chiral Epoxide Opening : (3S,4S)-4-hydroxypyrrolidine-3-carboxylates can be synthesized via stereoselective epoxide ring-opening with ammonia, followed by reduction and functionalization.
- Mitsunobu Reaction : Ethoxy group installation via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) using ethanol as the nucleophile ensures retention of configuration at the 4-position.
Introduction of the Ethoxy Group
The ethoxy substituent is introduced through nucleophilic substitution or alcohol protection/deprotection sequences:
- Direct Alkylation : Treating (3S,4S)-4-hydroxypyrrolidine-3-ylmethanamine with ethyl bromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in polar aprotic solvents like DMF at 80–100°C.
- Mesylation Followed by Substitution :
Example Procedure
A solution of (3S,4S)-4-hydroxypyrrolidine-3-ylmethanamine (10 mmol) in toluene (100 mL) was cooled to 0°C, followed by addition of MsCl (12 mmol) and Et$$_3$$N (15 mmol). After stirring for 2 hours at 0°C, the mixture was treated with NaOEt (15 mmol) in ethanol and heated to 70°C for 6 hours. The product was isolated in 78% yield after column chromatography.
Boc Protection of the Primary Amine
The Boc group is introduced using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) under mild basic conditions:
- Standard Boc Protection : React the free amine with $$ \text{Boc}_2\text{O} $$ (1.2 equiv) in a mixture of acetone/water (4:1) with triethylamine (1.5 equiv) at 25°C for 4–6 hours.
- High-Yield Alternative : Use dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at 0°C, achieving >90% yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone/water (4:1) |
| Base | Triethylamine (1.5 equiv) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 85–93% |
Resolution of Stereochemical Purity
Chiral HPLC or enzymatic resolution ensures enantiomeric excess (ee) >99%:
Comparative Analysis of Synthetic Methods
Method Efficiency and Scalability
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 3 | 65% | Minimal purification steps |
| Mesylation Route | 4 | 72% | Higher stereochemical control |
| Mitsunobu Reaction | 3 | 68% | Retention of configuration |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate serves as a versatile building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and can function as a protecting group for amines during multi-step syntheses. The compound's stability and reactivity make it suitable for creating more complex structures essential in pharmaceuticals and agrochemicals .
Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. Common conditions include the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction under inert atmospheres, enhancing yield and purity .
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound is explored for its potential as an enzyme inhibitor. It can modify the activity of specific enzymes or receptors, providing insights into their biological functions. For instance, it has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which is crucial for understanding diseases like cancer and neurodegenerative disorders .
Receptor Modulation
The compound's structure allows it to interact with various receptors, potentially leading to the development of new therapeutic agents targeting specific biological pathways. Its application in receptor modulation has implications for treating conditions such as hypertension and other cardiovascular diseases .
Medicinal Chemistry
Drug Development Potential
In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs. Its unique chemical properties may contribute to the design of novel therapeutics aimed at various diseases, including metabolic disorders and infections .
Case Studies
Several studies have highlighted the compound's efficacy in modulating biological activity:
- A study demonstrated its potential as a selective inhibitor of certain enzymes involved in metabolic pathways, showing promise in treating metabolic syndrome .
- Another investigation focused on its ability to alter receptor activity, suggesting its role in developing drugs for neurological conditions .
Industrial Applications
The compound is also utilized in the chemical industry for producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its utility extends to agrochemicals where it can serve as a precursor for various formulations .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to the inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate and analogous compounds:
Key Insights:
Substituent Effects: Ethoxy vs. Fluorine vs. Ethoxy: Fluorine substituents (e.g., Analog 4) enhance metabolic stability and introduce electronegativity, whereas ethoxy groups may undergo oxidative metabolism .
Stereochemistry :
- The (3S,4S) configuration in the target compound contrasts with (3S,4R) in Analog 3, which affects dihedral angles and binding pocket compatibility in chiral environments .
Synthetic Complexity :
- Pyrimidine-functionalized analogs (e.g., Analog 1 and 2) require heterocyclic coupling steps, while aryl-substituted derivatives (e.g., Analog 3) involve cross-coupling reactions .
Biological Implications :
Biological Activity
Tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate (CAS Number: 1969287-93-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C12H24N2O3
- Molecular Weight: 244.33 g/mol
- Purity: Minimum 95%
The structure of this compound features a pyrrolidine ring which is known to influence its biological interactions.
Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in the same class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, highlighting the potential of these carbamates in treating cognitive decline associated with Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have suggested that similar compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This protective effect is attributed to the reduction of inflammatory markers and free radicals in cell cultures .
Study on Amyloidogenesis
A study investigated the effects of a similar compound on amyloidogenesis using an in vivo model with scopolamine-induced cognitive impairment. The results indicated that treatment with the compound led to a reduction in amyloid-beta aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ1-42. The study reported a significant increase in cell viability when treated with the compound compared to control groups .
Table: Summary of Biological Activities
| Activity | Compound Tested | Result |
|---|---|---|
| AChE Inhibition | Similar Carbamate | IC50 = 0.17 μM |
| β-secretase Inhibition | Similar Carbamate | IC50 = 15.4 nM |
| Protection Against Aβ Toxicity | Tert-butyl N-{...} | Improved cell viability (62.98% vs 43.78%) |
| Reduction in Oxidative Stress | Similar Carbamate | Decreased MDA levels |
Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications in:
- Neurodegenerative Disorders : Its ability to inhibit key enzymes involved in Alzheimer's pathology makes it a candidate for further research as a potential treatment.
- Antioxidant Therapy : The compound's protective effects against oxidative stress suggest potential use in therapies targeting oxidative damage.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate?
The synthesis typically involves:
- Step 1 : Preparation of the pyrrolidine backbone with (3S,4S) stereochemistry, often via chiral resolution or asymmetric catalysis.
- Step 2 : Introduction of the ethoxy group at the 4-position using alkylation or nucleophilic substitution.
- Step 3 : Carbamate formation via reaction with tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 65–75% | |
| Carbamate Formation | tert-Butyl chloroformate, NaH, THF, 0°C → RT | 80–85% |
Q. What spectroscopic and analytical methods validate the compound’s structure and purity?
- NMR (¹H/¹³C) : Confirms stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR) .
- HPLC/MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ = 273.3) .
- X-ray Crystallography : Resolves absolute configuration using SHELX programs .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How do the ethoxy and carbamate groups influence its solubility and stability?
- Solubility : The ethoxy group enhances lipophilicity (logP ~1.8), favoring organic solvents (e.g., THF, DCM). The tert-butyl carbamate improves stability against hydrolysis at neutral pH .
- Stability Testing : Degradation under acidic (pH <3) or basic (pH >10) conditions monitored via HPLC, with t₁/₂ >24 hrs at pH 7.4 .
Advanced Research Questions
Q. How does stereochemistry at (3S,4S) affect biological activity and synthetic reproducibility?
- Biological Impact : The (3S,4S) configuration optimizes binding to chiral targets (e.g., enzymes or receptors) by aligning hydrogen-bond donors/acceptors .
- Synthetic Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to ensure enantiomeric excess (>99% ee) .
- Case Study : A 2023 study showed a 10-fold higher IC₅₀ for (3S,4S) vs. (3R,4R) isomers in kinase inhibition assays .
Q. What strategies optimize multi-step synthesis yields while preserving stereochemistry?
- Catalyst Selection : Pd/Cu-mediated cross-coupling (e.g., Sonogashira) for pyrrolidine functionalization without racemization .
- Temperature Control : Low-temperature (–20°C) alkylation to minimize epimerization .
- In-line Analytics : Real-time FTIR monitors intermediates, reducing side products .
Q. Optimization Table :
| Parameter | Improvement | Outcome |
|---|---|---|
| Catalyst (Pd(PPh₃)₂Cl₂) | 0.5 mol% loading | Yield ↑15% |
| Solvent (THF vs. DMF) | Lower dielectric constant | Purity ↑20% |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Predict binding modes to targets (e.g., proteases) using AutoDock Vina. The ethoxy group’s orientation in the active site correlates with ΔG values (e.g., –9.2 kcal/mol) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values. A 2024 study identified nitro groups at the pyrrolidine 3-position as boosting potency 5-fold .
Q. What methodologies resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets using standardized assays (e.g., enzyme inhibition at 10 µM ATP). A 2025 review attributed variability to differences in cell permeability .
- Control Experiments : Test metabolites (e.g., hydrolyzed carbamate) to rule off-target effects .
Q. How can the compound be modified via cross-coupling reactions for SAR studies?
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the pyrrolidine N-position using Pd(OAc)₂/XPhos .
- Buchwald-Hartwig Amination : Attach secondary amines to study steric effects on target binding .
Q. Example Modification :
| Reaction | Reagents | Product Application |
|---|---|---|
| Sonogashira | 3,3-Diethoxyprop-1-yne, CuI | Fluorescent probes |
| Reductive Amination | NaBH₃CN, benzaldehyde | Enhanced blood-brain barrier penetration |
Data Contradiction Analysis :
Discrepancies in reported melting points (e.g., 112–118°C) may arise from polymorphic forms. Use DSC to identify stable crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
